molecular formula C24H25N3O B15017990 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide

Cat. No.: B15017990
M. Wt: 371.5 g/mol
InChI Key: GFVFZKBJYYHNMT-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring and a tetrahydronaphthalene moiety

Preparation Methods

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalen-1-amine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydrazine or a hydrazide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride . Major products formed from these reactions include various substituted pyrazoles and oxazoles .

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives and hydrazide-based compounds. For example:

The uniqueness of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide lies in its specific combination of naphthalene and tetrahydronaphthalene moieties, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C24H25N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h4-6,8,10-15,25H,2-3,7,9,16H2,1H3,(H,27,28)/b26-17+

InChI Key

GFVFZKBJYYHNMT-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=C(CCCC4)C=C3

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.